molecular formula C18H13N B1583091 2-(2-Naphthyl)indole CAS No. 23746-81-8

2-(2-Naphthyl)indole

Cat. No.: B1583091
CAS No.: 23746-81-8
M. Wt: 243.3 g/mol
InChI Key: CACDYUNTCMPDMI-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)indole is a heterocyclic compound that features an indole ring system fused with a naphthalene moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The indole ring system is a common motif in many biologically active molecules, making this compound a valuable compound for research and development.

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 2-(2-Naphthyl)indole, have been shown to interact with a variety of enzymes and proteins . For instance, indole derivatives can form hydrogen bonds with enzymes and proteins, which in many cases, inhibits their activity

Cellular Effects

Indole derivatives have been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been shown to undergo various chemical transformations, such as oxidation and cyclization .

Dosage Effects in Animal Models

Indole derivatives have been shown to exhibit significant biological activities at various dosages .

Metabolic Pathways

Indole and its derivatives are known to be metabolized from tryptophan by gut microorganisms .

Transport and Distribution

Indole and its derivatives have been shown to be transported independently of the characterized IAA transport machinery .

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis, which may include enzymes involved in the metabolism of this compound, have been shown to be localized in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed cascade cyclization, which can be used to access C2 functionalized indoles. For example, (2-propynyl)anilines and (2-aminoaryl)propynols can be applied as suitable substrates in the preparation of 2-arylmethylindoles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of palladium catalysts and controlled reaction environments to facilitate efficient cyclization.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthyl)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the indole ring or the naphthalene moiety.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitro compounds can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl-indole ketones or quinones, while reduction can produce various reduced derivatives of the indole ring.

Scientific Research Applications

2-(2-Naphthyl)indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active indole derivatives.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

    Indole: The parent compound with a simpler structure.

    2-Phenylindole: Similar structure with a phenyl group instead of a naphthyl group.

    3-(2-Naphthyl)indole: Another naphthyl-indole derivative with the naphthyl group at a different position.

Uniqueness: 2-(2-Naphthyl)indole is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject for research and development in various fields.

Properties

IUPAC Name

2-naphthalen-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACDYUNTCMPDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295300
Record name 2-(2-Naphthyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23746-81-8
Record name 23746-81-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Naphthyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-(2-Naphthyl)indole in organic electronics?

A1: this compound demonstrates promise as a blue light emitter in organic light-emitting devices (OLEDs). Studies show that devices utilizing this compound as a light-emitting layer achieve a high current efficiency of 3.80 cd A−1 and a power efficiency of 3.64 lm W−1. Furthermore, when used as a dopant, the efficiencies reach even higher values of 6.68 cd A−1 and 5.58 lm W−1, respectively []. This indicates potential for developing efficient and bright blue OLEDs.

Q2: How does the structure of this compound derivatives influence their photoluminescence properties?

A2: Incorporating a silylene bridge into the this compound structure leads to enhanced blue photoluminescence. For example, 12,12-diisopropyl-7-methyl-12H-indololo[3,2-d]-naphtho[1,2-b][1]silole exhibits intense blue fluorescence both in solution and solid-state, with the powder form showing a fluorescence maximum at 476 nm and a high quantum yield of 0.70 []. This highlights the impact of structural modifications on the compound's luminescent behavior.

Q3: Can this compound be used as a starting material for synthesizing more complex heterocycles?

A3: Yes, this compound serves as a versatile building block for synthesizing various benzo[a]carbazole derivatives. One approach involves reacting this compound with β-nitrostyrenes followed by Mn(OAc)3-mediated cyclization, resulting in the formation of naphtho[a]carbazoles []. This method offers a route to access structurally diverse benzo[a]carbazoles, which hold significance due to their biological activities.

Q4: Are there any transition-metal-free methods for synthesizing 2,3-diarylindoles using this compound?

A4: Yes, an aerobic oxidative nucleophilic substitution of hydrogen (ONSH) pathway provides a transition-metal-free route to 2,3-diarylindoles starting from this compound. Reacting this compound with 1,3-dinitrobenzene in DMSO in the presence of Cs2CO3 under an oxygen atmosphere yields the desired 2,3-diarylindole product []. This approach bypasses the need for expensive transition-metal catalysts.

Q5: Has the synthesis of 3-hydroxy-2-oxindoles from this compound been explored?

A5: Interestingly, this compound can be converted to 3-(2-naphthyl)-3-hydroxyindolin-2-one under aerobic conditions with KOH in DMSO []. This method highlights an unusual transformation of 2-arylindoles into 3-aryl-3-hydroxy-2-oxindoles, offering a potential route to these valuable synthetic intermediates.

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